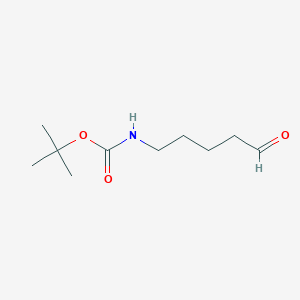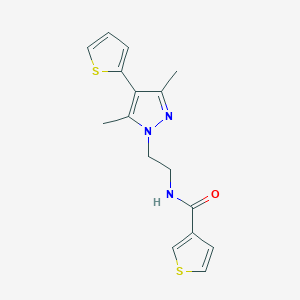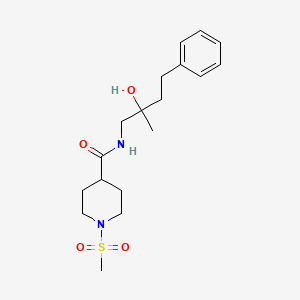![molecular formula C19H19BrN2OS B2422362 8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-72-4](/img/structure/B2422362.png)
8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Biginelli reaction between 5-R-salicylic aldehyde (R = H, Me, and Br), α-nitroacetophenone, and urea affords 8-R-11-nitro-2-phenyl-5,6-dihydro-2H-2,6-methanobenzo-[g][1,3,5]oxadiazocin-4(3Н)-ones as mixtures of two diastereomers . The ratio of diastereomers depends on the catalyst (HCl) concentration in the reaction medium .
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis via Biginelli Condensation : This compound can be prepared through a Biginelli condensation process. This method leads to the formation of diastereomers and isomerization in certain conditions, demonstrating the compound's chemical versatility and potential for further chemical transformations (Sedova, Krivopalov, & Shkurko, 2017).
Intramolecular Conversion in Different Solvents : The compound undergoes significant intramolecular transformations when in solution, particularly in DMF and DMSO. This reactivity suggests its potential application in various solvent-mediated processes (Sedova, Krivopalov, Gatilov, & Shkurko, 2014).
Crystal Structure Analysis
- Crystallography and Hirshfeld Surface Analysis : The crystal structure and Hirshfeld surface analysis of related derivatives have been conducted, providing insights into the molecular interactions and packing patterns, which could be crucial for understanding the compound's physical properties and its potential applications in material science (Gumus et al., 2019).
Anticancer Activity
- Anticancer Potential : Research has been conducted on novel oxygen-bridged tricyclic Biginelli adducts, suggesting potential applications in medicinal chemistry, particularly in the development of anticancer agents (Ibrahim et al., 2017).
Eco-friendly Synthesis
- Green Chemistry Approaches : The compound has been synthesized under eco-friendly conditions, highlighting its potential for sustainable chemistry applications. Such methods minimize the use of hazardous solvents and reduce waste, aligning with green chemistry principles (Patil et al., 2021).
Future Directions
properties
IUPAC Name |
4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-3-12-5-4-6-14(9-12)22-18(24)21-16-11-19(22,2)23-17-8-7-13(20)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIVTCIKKOXPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


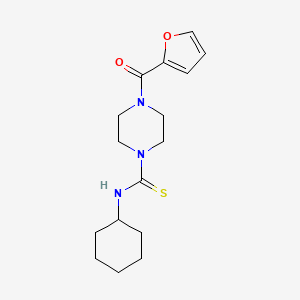
![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)
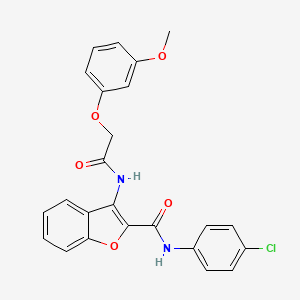
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)
![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)
![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)

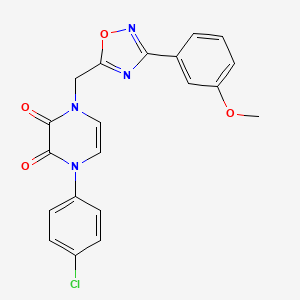
![2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2422296.png)
![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate](/img/structure/B2422298.png)
